Tasimelteon-D5 - 1962124-51-1

Tasimelteon-D5

Catalog Number: EVT-3162840
CAS Number: 1962124-51-1
Molecular Formula: C15H19NO2
Molecular Weight: 250.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tasimelteon-d5 is a deuterated analog of tasimelteon, a synthetic agonist of melatonin receptors [, , ]. Its chemical name is (1R-trans)-N-[(2-[2,3-dihydro-4-benzofuranyl]cyclopropyl)methyl]propanamide-d5.

In scientific research, tasimelteon-d5 primarily serves as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ]. This crucial role stems from its close structural similarity to tasimelteon, allowing for precise and accurate quantification of the latter in biological samples [, ].

Mechanism of Action

While tasimelteon-d5 itself does not appear to be directly investigated for its pharmacological activity, its mechanism of action is expected to be analogous to tasimelteon. Tasimelteon functions as an agonist of melatonin receptors, specifically MT1 and MT2 receptors, with a higher affinity for MT2 [, , , ]. It binds to these receptors, mimicking the actions of the endogenous hormone melatonin, which plays a crucial role in regulating circadian rhythms [, , ].

Applications

The primary application of tasimelteon-d5 in scientific research is as an internal standard in quantitative bioanalytical methods using LC-MS/MS [, ]. This application capitalizes on its structural similarity to tasimelteon, enabling researchers to accurately measure the concentration of tasimelteon in various biological matrices, such as plasma [, ]. This is particularly valuable in pharmacokinetic studies, where researchers can administer a known dose of tasimelteon to subjects and then track its absorption, distribution, metabolism, and excretion over time using tasimelteon-d5 as a reference standard [, ].

Tasimelteon

Compound Description: Tasimelteon is a dual melatonin receptor agonist, exhibiting high affinity for both melatonin receptor types 1 and 2 (MT1 and MT2 receptors) []. It is primarily metabolized by oxidation through cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4/5 []. Tasimelteon has been approved for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24) [, , , ].

Melatonin

Compound Description: Melatonin, a hormone naturally produced by the pineal gland, plays a crucial role in regulating circadian rhythms []. It exerts its effects by binding to melatonin receptors, primarily MT1 and MT2 [].

Relevance: Tasimelteon-D5, similar to its analog Tasimelteon, acts as a melatonin receptor agonist, mimicking the effects of melatonin by binding to MT1 and MT2 receptors [, ]. Understanding the structure-activity relationship between melatonin and Tasimelteon-D5 is crucial for elucidating the pharmacological effects of the latter.

Fluvoxamine

Compound Description: Fluvoxamine is a medication classified as a selective serotonin reuptake inhibitor (SSRI), primarily prescribed for the treatment of obsessive-compulsive disorder and major depressive disorder. Notably, fluvoxamine also acts as a strong inhibitor of the CYP1A2 enzyme [].

Relevance: Research has shown that co-administration of fluvoxamine with Tasimelteon significantly increases Tasimelteon's area under the curve (AUC) by approximately 6.5-fold, indicating a substantial impact on Tasimelteon's pharmacokinetic profile []. This interaction highlights the importance of considering potential drug-drug interactions involving Tasimelteon and strong CYP1A2 inhibitors like Fluvoxamine. As Tasimelteon-D5 shares a similar metabolic pathway with Tasimelteon, it's plausible that fluvoxamine might also affect its pharmacokinetic properties.

Ketoconazole

Compound Description: Ketoconazole is an antifungal medication commonly used to treat various fungal infections. It is known to inhibit the activity of CYP3A4/5 enzymes, which are involved in the metabolism of various drugs [].

Relevance: Studies have demonstrated that the co-administration of ketoconazole with Tasimelteon leads to an approximate 54% increase in Tasimelteon's AUC []. This interaction suggests that ketoconazole, as a moderate or strong CYP3A4/5 inhibitor, can significantly impact Tasimelteon's pharmacokinetic profile. It is reasonable to hypothesize that similar interactions could occur with Tasimelteon-D5, given its shared metabolic pathway with Tasimelteon.

Rifampin

Compound Description: Rifampin is an antibiotic commonly employed in the treatment of tuberculosis and other bacterial infections. It functions as a potent inducer of CYP3A4/5 enzymes, thereby accelerating the metabolism of drugs metabolized by these enzymes [].

Relevance: Co-administration of rifampin with Tasimelteon has been found to significantly decrease Tasimelteon's exposure by approximately 89% []. This substantial reduction in Tasimelteon's levels underscores the potential for clinically significant drug-drug interactions between Tasimelteon and CYP3A4/5 inducers like Rifampin. Given that Tasimelteon-D5 shares a similar metabolic route with Tasimelteon, it is highly probable that rifampin could also alter its pharmacokinetics.

Properties

CAS Number

1962124-51-1

Product Name

Tasimelteon-D5

IUPAC Name

2,2,3,3,3-pentadeuterio-N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide

Molecular Formula

C15H19NO2

Molecular Weight

250.35 g/mol

InChI

InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1/i1D3,2D2

InChI Key

PTOIAAWZLUQTIO-WILSWDKCSA-N

SMILES

CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2

Canonical SMILES

CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.